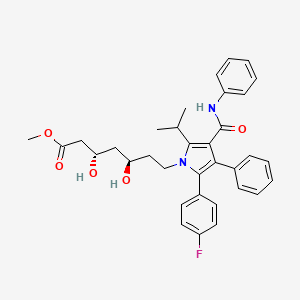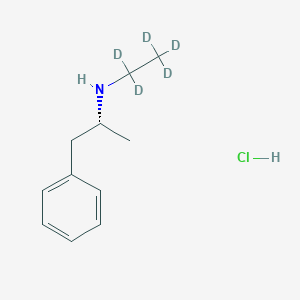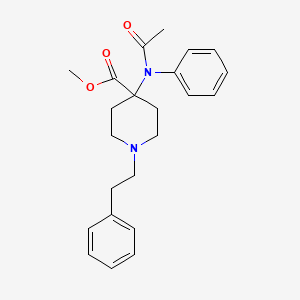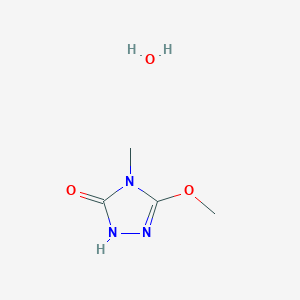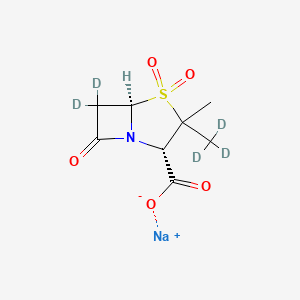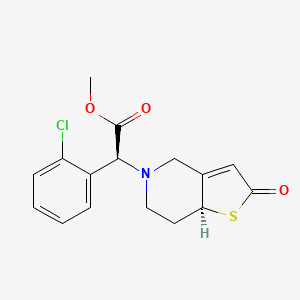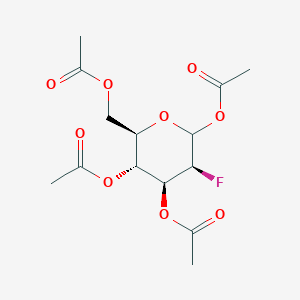
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate is a synthetic compound with the molecular formula C14H19FO9 and a molecular weight of 350.294 g/mol . This compound is a derivative of mannose, a hexose sugar, where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated . This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate typically involves the fluorination of protected mannose derivatives. One common method is the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the second carbon position . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-Deoxy-2-fluoro-D-mannopyranose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids and bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other fluorinated sugars and glycosides.
Biology: As a probe to study carbohydrate metabolism and enzyme activity.
Medicine: Potential use in the development of antiviral and anticancer agents due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom at the second carbon position can influence the compound’s binding affinity and specificity to these enzymes, thereby modulating their activity . This can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-glucose: Another fluorinated sugar with similar properties but different biological applications.
2-Deoxy-2-fluoro-D-galactose: A fluorinated derivative of galactose with unique chemical and biological properties.
2-Deoxy-2-fluoro-D-mannose: The non-acetylated form of this compound, used in similar research applications.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H19FO9 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Clave InChI |
KIPRSJXOVDEYLX-DYPLGBCKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


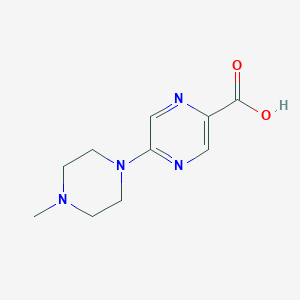
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
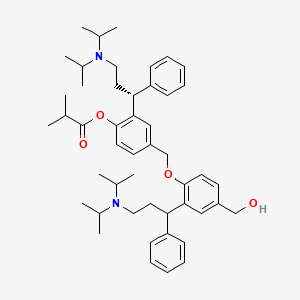
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
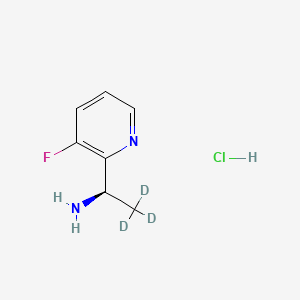
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
